Quetiapine Impurity-N

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Impurity-N involves multiple steps, starting from the core structure of dibenzo[b,f][1,4]thiazepine. The process includes the following key steps:

Formation of the core structure: The dibenzo[b,f][1,4]thiazepine core is synthesized through a series of cyclization reactions.

Piperazine substitution: The core structure is then reacted with piperazine to introduce the piperazine moiety.

Ethoxyethylation: The piperazine derivative undergoes ethoxyethylation to form the final impurity structure.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the compound from the reaction mixture. The process involves:

Reaction optimization: Conditions such as temperature, solvent, and reaction time are optimized to maximize the yield of the impurity.

Purification: The crude product is purified using HPLC to achieve the desired purity level

Analyse Chemischer Reaktionen

Types of Reactions: Quetiapine Impurity-N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quetiapine N-oxide.

Reduction: Reduction reactions can convert the impurity back to its parent compound or other derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include quetiapine N-oxide, reduced quetiapine derivatives, and various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Quetiapine Impurity-N has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in quetiapine formulations.

Pharmacokinetic Studies: The impurity is studied to understand its pharmacokinetic profile and its impact on the overall pharmacokinetics of quetiapine.

Toxicological Studies: Research is conducted to assess the potential genotoxicity and carcinogenicity of the impurity.

Quality Control: It is used in quality control laboratories to ensure the purity and safety of quetiapine products

Wirkmechanismus

The exact mechanism of action of Quetiapine Impurity-N is not well-documented. it is believed to interact with similar molecular targets as quetiapine, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. The impurity may also interact with histamine receptors, adrenergic receptors, and muscarinic receptors, contributing to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Quetiapine N-oxide: An oxidized derivative of quetiapine.

Quetiapine Related Compound B: Another impurity found in quetiapine formulations.

Quetiapine Related Compound G: A structurally related impurity.

Uniqueness: Quetiapine Impurity-N is unique due to its specific ethoxyethylation pattern, which distinguishes it from other impurities. This structural uniqueness can influence its pharmacokinetic and pharmacodynamic properties, making it an important compound to monitor during the production of quetiapine .

Biologische Aktivität

Quetiapine, an atypical antipsychotic, is widely utilized for the treatment of schizophrenia and bipolar disorder. However, like many pharmaceuticals, it can have impurities that may influence its efficacy and safety. One such impurity is Quetiapine Impurity-N, which has garnered attention for its potential biological activity. This article explores the synthesis, characterization, and biological effects of this compound based on recent studies.

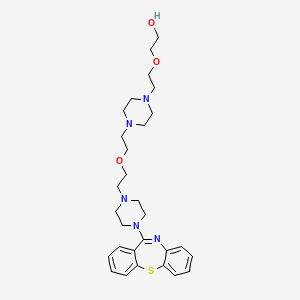

Chemical Structure and Synthesis

This compound is identified as a derivative of Quetiapine with the molecular formula and a molecular weight of approximately 525.74 g/mol . The synthesis of this impurity typically involves the oxidation processes that can occur during the manufacturing or storage of Quetiapine. For instance, the presence of reactive oxygen species can lead to the formation of various impurities through oxidative degradation pathways .

Pharmacological Profile

The pharmacological profile of this compound remains less understood compared to its parent compound. However, preliminary studies suggest that it may exhibit some degree of biological activity through interactions with neurotransmitter receptors:

- Dopamine Receptors : Similar to Quetiapine, which acts as an antagonist at D2 dopamine receptors, Impurity-N may also interact with these receptors, potentially influencing dopaminergic signaling pathways.

- Serotonin Receptors : Quetiapine has significant activity at serotonin receptors (5HT2A and 5HT1A), and it is plausible that Impurity-N retains some affinity for these sites, affecting mood regulation and psychotic symptoms.

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of this compound on various cell lines. For example:

- Cell Viability Assays : Studies showed that at certain concentrations, this compound could influence cell viability, suggesting cytotoxic effects that may vary depending on the cellular context.

- Receptor Binding Studies : Binding affinity assays indicated that this compound might bind to serotonin and dopamine receptors, albeit with lower affinity than Quetiapine itself.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-characterized in clinical settings. However, studies involving related compounds indicate that impurities can alter the absorption and distribution characteristics of the parent drug. For example:

- Bioavailability : The presence of impurities can affect the bioavailability of Quetiapine by competing for metabolic pathways in the liver.

- Half-life Variability : The half-life of Quetiapine may be influenced by impurities like Impurity-N, potentially leading to variations in therapeutic efficacy and side effect profiles.

Case Studies and Clinical Observations

A few case studies have documented adverse effects associated with impurities in antipsychotic medications:

- Adverse Drug Reactions : Some patients treated with formulations containing higher levels of impurities reported increased side effects such as sedation and extrapyramidal symptoms.

- Therapeutic Failures : Instances where patients experienced inadequate responses to treatment have been linked to the presence of significant impurities in their medication regimens.

Data Summary Table

| Parameter | Quetiapine | This compound |

|---|---|---|

| Molecular Formula | C21H25N3O2S | C29H41N5O3S |

| Molecular Weight | 383.50 g/mol | 525.74 g/mol |

| Primary Action | D2/D3 antagonist | Potentially similar |

| Binding Affinity (Ki) | Low nanomolar range | Unknown |

| Cytotoxicity | Low | Variable |

Eigenschaften

IUPAC Name |

2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESRGEMGJWNEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800291-86-4 | |

| Record name | Quetiapine-(piperazin-1-yl)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.